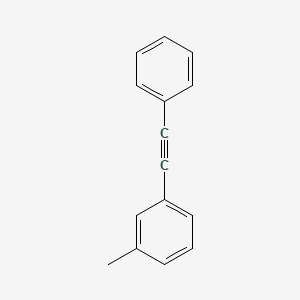

1-Methyl-3-(2-phenylethynyl)benzene

Descripción general

Descripción

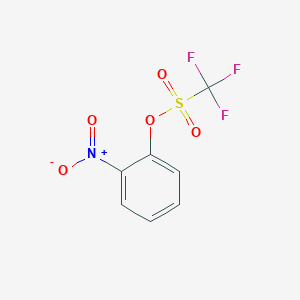

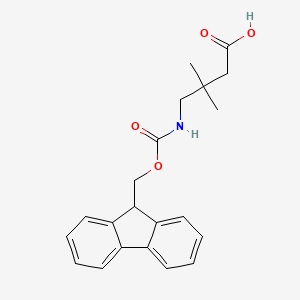

“1-Methyl-3-(2-phenylethynyl)benzene” is a chemical compound with the molecular formula C15H14 . It is also known by other names such as "Benzene, 1-methyl-3-(2-phenylethenyl)-, (E)-" and "1-METHYL-2-(2-PHENYLETHYNYL)BENZENE" .

Molecular Structure Analysis

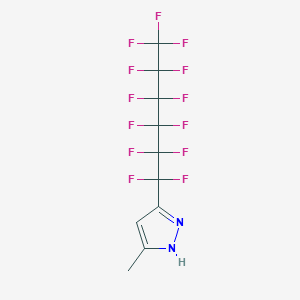

The molecular structure of “1-Methyl-3-(2-phenylethynyl)benzene” is characterized by a benzene ring substituted with a methyl group and a phenylethynyl group . The exact mass of the molecule is 194.10955 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-(2-phenylethynyl)benzene” include a molecular weight of 194.28 g/mol . Unfortunately, specific details such as density, melting point, and boiling point are not provided in the available resources .Aplicaciones Científicas De Investigación

Liquid Crystalline Behavior

1-Methyl-3-(2-phenylethynyl)benzene derivatives exhibit interesting phase behaviors, especially in the context of liquid crystalline phases. The alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene, a closely related compound, demonstrate good chemical stability and diverse mesophase formations. These derivatives stabilize smectic phases with longer alkoxy substituents and nematic phases with shorter chain lengths. This behavior is significant for understanding self-organized states such as Langmuir-Blodgett films (Lydon et al., 2008).

Photophysical Properties

The photophysical properties of 1,4-bis(phenylethynyl)benzene and its derivatives, which are structurally similar to 1-Methyl-3-(2-phenylethynyl)benzene, have been extensively studied. These compounds are known for their rigid rodlike character, making them useful in molecular electronics and light energy harvesting assemblies. Their photophysical characteristics include large yields of excited singlet and triplet states, highlighting their potential in various photochemical applications (Sudeep et al., 2006).

Optical Non-linearity

Phenylethynyl-substituted benzene systems, including compounds structurally similar to 1-Methyl-3-(2-phenylethynyl)benzene, have shown significant third-order optical non-linearity. This characteristic is crucial for applications in non-linear optics, where the degree of π-conjugation through the triple bond plays a significant role in determining optical properties (Kondo et al., 1995).

Luminescent and Nonlinear Optical Switches

Derivatives of phenylethynyl benzene, similar to 1-Methyl-3-(2-phenylethynyl)benzene, have been studied for their acidochromic behavior, demonstrating significant changes in luminescence upon protonation and deprotonation. This property is valuable for developing efficient luminescent and nonlinear optical switches, which are reversible and show large enhancements in second-order NLO response upon protonation (Nisic et al., 2015).

Conformational Behavior in Polyphenylene Ethynylene Dendrimers

The primary chromophore of light-harvesting polyphenylene ethynylene (PPE) dendrimers, closely related to 1-Methyl-3-(2-phenylethynyl)benzene, exhibits unusual Stokes shifts and conformational behavior. Understanding the molecular symmetry rules affecting these shifts in their emission spectrum is critical for applications in photovoltaic and optoelectronic devices (Galiana & Lasorne, 2023).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-3-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREZZKUDBMAYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450846 | |

| Record name | 1-methyl-3-(2-phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(2-phenylethynyl)benzene | |

CAS RN |

14635-91-7 | |

| Record name | 1-methyl-3-(2-phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)